molecular formula C18H23NO2 B4062763 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4062763
M. Wt: 285.4 g/mol
InChI Key: PUOKFGFSKDLUKS-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.172878976 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Molecular Structures

  • Asymmetric Synthesis

    Aza-Diels-Alder reactions in aqueous solutions have been utilized for the asymmetric synthesis of bicyclic amino acid derivatives, including structures related to "4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide" (Waldmann & Braun, 1991). These synthetic approaches offer pathways to diverse bicyclic compounds with potential applications in drug discovery and material science.

  • Molecular and Crystal Structures

    Studies on hydrogen-bonding patterns and crystal structures of bicyclic γ-keto acids and related compounds provide insights into their molecular conformations and interactions (Lalancette, Coté, & Thompson, 1997). Understanding these structural aspects is crucial for designing molecules with desired properties for pharmaceutical and material applications.

Chemical Reactions and Polymer Science

  • Chemical Reactivity

    Research on the reactivity of bicyclic diones with hexaethyltriamidophosphite highlights the synthesis of novel quasiphosphonium salts, demonstrating the versatility of bicyclic compounds in synthetic chemistry (Bogdanov et al., 2006). Such reactions expand the toolbox for creating functional materials and intermediates for further chemical transformations.

  • Polymer Applications

    The study on polymer esters of phosphoric acid derivatives, including bicyclic structures, points towards innovative approaches in creating crosslinked polymers with potential uses in biodegradable materials and drug delivery systems (Gehrmann & Vogt, 1981). The decomposition of these polymers into non-toxic components like phosphoric acid and glycerol is particularly appealing for biomedical applications.

Properties

IUPAC Name

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-5-7-13(8-6-12)19-15(21)18-10-9-17(4,14(20)11-18)16(18,2)3/h5-8H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOKFGFSKDLUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.